2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
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Overview
Description
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 2-position and a pyrrolidin-3-yloxy group at the 6-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the following steps:
Substitution Reaction: The pyrrolidin-3-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with (S)-pyrrolidin-3-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidin-3-yloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but with a methoxy group instead of a pyrrolidin-3-yloxy group.
2-Bromo-6-aminopyridine: Contains an amino group at the 6-position.
2-Bromo-6-hydroxypyridine: Features a hydroxyl group at the 6-position.
Uniqueness
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride is unique due to the presence of the (S)-pyrrolidin-3-yloxy group, which imparts specific stereochemical properties and potentially enhances its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-6-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7;/h1-3,7,11H,4-6H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWZMILWSKPGR-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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